4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-7-11-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGSYHSRJPSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Several synthetic routes have been developed for the preparation of 4-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, focusing on key steps such as cyclization, reduction, and salt formation. The methods vary in reagents, conditions, and yields.
Process Summary:
- Starting from 2-(3-methoxyphenyl)ethylamine, the compound undergoes a Pictet-Spengler cyclization with aldehydes or formaldehyde derivatives.
- The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate (BF3·OEt2) or conducted in acidic media.
- The cyclization forms the tetrahydroisoquinoline ring system.
- The resulting free base is converted into the hydrochloride salt by treatment with hydrochloric acid.
- The cyclization reaction is often performed at low temperatures (0 °C to room temperature) to control selectivity and yield.
- After cyclization, the crude product is purified by chromatography or recrystallization.
- The hydrochloride salt formation improves the compound's stability and handling.
- A study demonstrated the synthesis of 1-(4-allyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline via a Pictet-Spengler reaction followed by in situ reduction, yielding high purity products after chromatographic purification.
- The use of POCl3 and KI as reagents facilitates cyclization and subsequent reduction steps.
Process Summary:
- Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile yields nitrile intermediates.
- These nitriles are reduced to the corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
- The amines then undergo Pictet-Spengler cyclization to form the tetrahydroisoquinoline core.
- Acid-mediated hydrolysis and salt formation yield the hydrochloride salt.
- The reduction step is critical and requires controlled conditions to avoid over-reduction or side reactions.
- Subsequent cyclization is acid-catalyzed and typically performed under reflux conditions.
- Purification steps include extraction, drying over sodium sulfate, and chromatographic techniques.
- A synthetic route involving bis-alkylation, nitrile reduction, and Pictet-Spengler cyclization was reported to yield 4-substituted 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorides with good yields and purity.
- NMR characterization confirmed the structure and substitution pattern of the final products.
Process Summary:
- D- or L-phenylalanine alkyl esters are cyclized with formaldehyde or paraformaldehyde in acidic media such as trifluoroacetic acid.
- The reaction proceeds via intramolecular cyclization to form the tetrahydroisoquinoline ring.
- The ester group can be hydrolyzed, and the product converted into the hydrochloride salt.
- The reaction temperature ranges from room temperature to reflux (up to 80 °C).
- The reaction time varies from 10–20 hours at room temperature or 6–7 hours under reflux.
- The progress is monitored by thin-layer chromatography (TLC).
- This method allows for high yields (up to ~80%) of tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be further functionalized.
- The process is suitable for stereochemically pure phenylalanine esters, enabling enantioselective synthesis.
Process Summary:
- Tetrahydroisoquinoline derivatives are reacted with cyanamide in aqueous alcoholic media at controlled pH.
- The reaction forms carboxamidine derivatives, which can be converted to hydrochloride salts.
- Methanol is preferred as the solvent due to its miscibility with water and reaction efficiency.
- The use of aqueous cyanamide is economical but requires pH control to optimize yields.
- Anhydrous cyanamide is more expensive but can improve reaction efficiency.
- The reaction conditions include mild temperatures and stirring for several hours.
- Patent literature describes this method for producing acid addition salts of tetrahydroisoquinoline derivatives with improved yields and cost-effectiveness.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Reaction Time/Temp | Yield & Purity Notes | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Pictet-Spengler Cyclization | 2-(3-Methoxyphenyl)ethylamine | Aldehydes, BF3·OEt2, HCl | 0 °C to RT, 6–20 hours | High purity after chromatography | Direct ring formation, mild conditions | Requires purification steps |
| Nitrile Reduction + Cyclization | 2-(3-Methoxyphenyl)acetonitrile | NaBH4 or LiAlH4, acid catalysis | Reflux, several hours | Good yields, confirmed by NMR | Versatile, allows substitution | Multi-step, sensitive reduction |
| Phenylalanine Ester Cyclization | D-/L-Phenylalanine alkyl ester | Formaldehyde, trifluoroacetic acid | RT to reflux, 6–20 hours | Up to 80% yield, stereospecific | Enantioselective, scalable | Requires ester preparation |
| Cyanamide Functionalization | Tetrahydroisoquinoline derivatives | Cyanamide, methanol, controlled pH | Mild temp, several hours | Improved yields for carboxamidine salts | Cost-effective, simple reagents | pH control critical |
Summary of Research Findings
- The Pictet-Spengler reaction remains the most widely used and reliable method for synthesizing 4-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including the hydrochloride salt, due to its straightforward cyclization and adaptability to various substitutions.
- Reduction of nitrile precursors followed by cyclization provides a robust alternative, especially for introducing diverse substituents at the 4-position.
- Cyclization of phenylalanine esters with formaldehyde offers a stereoselective route, valuable for enantiomerically pure compounds.
- Cyanamide-mediated reactions in aqueous alcoholic media provide a cost-effective method for functionalizing tetrahydroisoquinoline derivatives, though reaction conditions must be carefully controlled.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-oxide.
Reduction Products: Reduction can produce compounds like 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-ol.
Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Development
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is being explored for its potential as a therapeutic agent in treating neurological disorders. Its structural similarities to other neuroactive compounds suggest it may have beneficial effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's and Parkinson's diseases.
Neuroprotective Studies
Research has indicated that this compound could exhibit neuroprotective properties. Studies are ongoing to determine its efficacy in protecting neuronal cells from damage caused by neurodegenerative diseases. The ability to mitigate oxidative stress and inflammation in neuronal tissues is a key area of investigation.
Natural Product Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its role in natural product chemistry enhances the efficiency of synthesizing complex organic compounds that may have therapeutic benefits.
Analytical Chemistry
In analytical applications, this compound is utilized for the detection and quantification of related substances within complex mixtures. Its chemical properties make it suitable for use in various analytical techniques, contributing to advancements in both research and quality control processes.
Behavioral Research
The compound is also applied in behavioral studies involving animal models. Researchers are examining its psychoactive properties and potential therapeutic benefits through controlled experiments that assess its effects on behavior.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro when exposed to neurotoxic agents. The findings indicated a significant decrease in markers of oxidative stress and apoptosis among treated cells compared to controls.
Case Study 2: Synthesis of Bioactive Compounds
In a synthesis-focused study, researchers utilized this compound as a starting material for creating novel derivatives with enhanced biological activity. The resulting compounds showed improved binding affinity to specific receptors implicated in neurological disorders.
Mechanism of Action
The mechanism by which 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Methoxy-substituted THIQ derivatives exhibit distinct pharmacological and metabolic profiles depending on substitution patterns. Key analogs include:
Pharmacological Activity
- 6-Methoxy-THIQ·HCl : Demonstrates significant analgesic and anti-inflammatory effects in rodent models (e.g., hot plate test, acetic acid-induced writhing) .
- 6,7-Dimethoxy-THIQ·HCl: Despite structural similarity to papaverine (a myotropic antispasmodic), this derivative lacks papaverine’s clinical applications but shows novel analgesic properties .
- TIQ and 1-Methyl-TIQ : Unsubstituted THIQ derivatives penetrate the blood-brain barrier (BBB) efficiently and are implicated in Parkinson’s disease pathology due to neurotoxic metabolites .
Key Research Findings and Implications
- Positional Effects of Methoxy Substitution :
- 6-Methoxy substitution correlates with enhanced analgesic activity compared to 6,7-dimethoxy derivatives, suggesting steric or electronic influences on target engagement .
- Fluorinated or trifluoromethyl analogs (e.g., 6-(trifluoromethyl)-THIQ·HCl) show divergent properties, emphasizing the role of substituent electronegativity .
- Neurotoxicity Concerns : Unsubstituted THIQ derivatives (e.g., TIQ) accumulate in the brain, raising safety questions for chronic use .
Biological Activity
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of 4-MeO-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant class of alkaloids known for their complex structures and varied biological activities. They are often synthesized as derivatives to enhance their pharmacological properties. The presence of various substituents on the isoquinoline scaffold can significantly influence their biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that THIQ derivatives, including 4-MeO-THIQ, exhibit promising anticancer properties. A study highlighted that certain tetrahydroisoquinoline derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. Specifically, compounds derived from this scaffold demonstrated anti-proliferative effects in various cancer cell lines with IC50 values indicating significant potency .
2. Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective properties. The structural modifications in 4-MeO-THIQ may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's .
3. Opioid Receptor Modulation
4-MeO-THIQ has been identified as a potential κ-opioid receptor antagonist. This activity suggests its possible use in managing pain and addiction-related disorders. The compound's selectivity towards the κ-opioid receptor over μ and δ receptors could lead to fewer side effects typically associated with opioid therapies .
Structure-Activity Relationship (SAR)
The biological activity of 4-MeO-THIQ is closely related to its chemical structure. Variations in the methoxy group position and other substituents can alter its binding affinity and efficacy. Research has shown that:
- Methoxy Substitution : The presence of the methoxy group at the 4-position enhances solubility and bioavailability.
- Hydroxyl Groups : Additional hydroxyl groups can increase interaction with target proteins, enhancing anticancer activity .
Case Studies
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride using spectroscopic methods?
- Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the tetrahydroisoquinoline backbone, methoxy group (δ ~3.2–3.8 ppm), and hydrochloride salt integration. Compare with published data for related compounds (e.g., 6,7-dimethoxy analogs in or 4-chlorophenyl derivatives in ) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H] for CHClNO) and fragmentation patterns consistent with the methoxy and tetrahydroisoquinoline groups .
- Infrared (IR) Spectroscopy : Identify characteristic stretches for N–H (2500–3000 cm) and C–O (methoxy, ~1250 cm).
Q. What are the recommended methods for assessing the purity of this compound in synthetic batches?
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and compare retention times against certified reference standards (e.g., analogs in or 8).
- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and chloride content to ensure stoichiometric consistency with the molecular formula (CHClNO) .
- Thin-Layer Chromatography (TLC) : Screen for by-products using silica gel plates and visualizing agents (e.g., ninhydrin for amine detection).
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?
- Experimental Design Considerations :
- Purity Validation : Ensure batch-to-batch consistency via HPLC and NMR to rule out impurities (e.g., methylsulfonyl or chlorophenyl by-products as in ) .
- Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times to minimize variability. Reference analogs like Diclofensine hydrochloride () for comparative studies.
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy position, halogenation) and correlate with activity trends using in vitro assays .
Q. What experimental strategies optimize the synthesis of this compound to improve yield and reduce by-products?
- Key Optimization Steps :
- Catalyst Selection : Use Pd/C or Raney nickel for hydrogenation steps to reduce over-reduction risks (e.g., avoiding dihydroisoquinoline intermediates) .
- Temperature Control : Maintain reaction temperatures below 80°C during cyclization to prevent decomposition (observed in methoxy-substituted tetrahydroisoquinolines in ) .
- Purification Techniques : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, CHCl/MeOH gradients) to isolate the hydrochloride salt .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability profiles of tetrahydroisoquinoline hydrochlorides under varying pH conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 4 weeks, monitoring degradation via HPLC. Compare with structurally similar compounds (e.g., 7-chloro derivatives in ) .
- Mass Spectrometric Identification : Characterize degradation products (e.g., demethylation or ring-opening) to pinpoint instability mechanisms.
- Cross-Referencing Literature : Reconcile data using peer-reviewed studies on related hydrochlorides (e.g., 3,4-diethoxy analogs in ).
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
